5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
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Overview
Description
5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that contains a benzotriazole ring substituted with a bromine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-1H-benzo[d][1,2,3]triazole with a carboxylating agent under controlled temperature and solvent conditions . The reaction is usually carried out in the presence of a base to facilitate the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The bromine atom and carboxylic acid group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole-1-carboxylic acid: Lacks the bromine substitution, resulting in different chemical properties and reactivity.
5-Bromo-1H-indole-2-carboxylic acid: Contains an indole ring instead of a benzotriazole ring, leading to variations in biological activity and applications.
Uniqueness
5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the benzotriazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (CAS Number: 855275-80-8) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H4BrN3O2, with a molecular weight of 242.03 g/mol. Its structure features a benzo[d][1,2,3]triazole ring substituted with a carboxylic acid group and a bromine atom, which may contribute to its biological properties.
Property | Value |
---|---|
CAS Number | 855275-80-8 |
Molecular Formula | C7H4BrN3O2 |
Molecular Weight | 242.03 g/mol |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzo[d][1,2,3]triazole compounds exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. For instance, a study evaluating the antimicrobial activity of synthesized triazole derivatives reported potent inhibition rates against both fungal and bacterial growth compared to control groups .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies indicated that this compound could induce cytotoxic effects on cancer cells through mechanisms such as apoptosis and cell cycle arrest. For example, in a study involving prostate cancer cell lines (PC-3 and DU145), the compound exhibited a dose-dependent decrease in cell viability .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been investigated. Research indicates that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In comparative studies with conventional anti-inflammatory drugs like dexamethasone, this compound demonstrated superior inhibitory efficacy against these cytokines at specific concentrations .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Inhibition : It reduces the secretion of inflammatory cytokines through modulation of signaling pathways associated with inflammation.
- Antimicrobial Action : The presence of the triazole ring enhances its interaction with microbial enzymes or membranes.
Study on Antimicrobial Efficacy
A recent study synthesized various derivatives based on the triazole scaffold and evaluated their antimicrobial activities. Among these compounds, those containing the benzo[d][1,2,3]triazole structure exhibited remarkable inhibition rates against both Gram-positive and Gram-negative bacteria .
Cancer Cell Line Evaluation
In another investigation focused on prostate cancer cell lines (PC-3 and DU145), treatment with this compound resulted in significant reductions in cell viability over time. The IC50 values were determined to be lower than those for other tested compounds at similar concentrations .
Anti-inflammatory Activity Assessment
A comparative analysis highlighted the anti-inflammatory properties of this compound against established standards. The results showed that it was more effective than dexamethasone at inhibiting TNF-α and IL-6 production in vitro .
Properties
Molecular Formula |
C7H4BrN3O2 |
---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
6-bromo-2H-benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-6-5(9-11-10-6)1-3(4)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
InChI Key |
GNFMMNLRDOTXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)Br)C(=O)O |
Origin of Product |
United States |
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